![molecular formula C43H66O32S B1419101 [(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,32S,34S,36S,38S,40S,42S)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate CAS No. 32860-56-3](/img/structure/B1419101.png)
[(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,32S,34S,36S,38S,40S,42S)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,32S,34S,36S,38S,40S,42S)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate typically involves the reaction of alpha-cyclodextrin with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,32S,34S,36S,38S,40S,42S)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The p-toluenesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reacting with an amine can produce an amino-cyclodextrin derivative.
Aplicaciones Científicas De Investigación
Structure and Composition
- Molecular Formula : C42H70O35
- Molecular Weight : Approximately 1135 g/mol
- CAS Number : 135514-70-4
The compound features multiple hydroxymethyl groups and a unique polycyclic structure that contributes to its reactivity and interaction with biological systems.
Solubility and Stability
The compound is soluble in polar solvents due to its numerous hydroxyl groups. Its stability under different pH conditions makes it suitable for various applications in pharmaceuticals and materials science.
Pharmaceutical Applications
The compound's unique structure allows it to interact with biological systems effectively. It has potential uses in:
- Drug Delivery Systems : The polycyclic structure can encapsulate drug molecules and facilitate their targeted delivery to specific tissues or cells.
- Therapeutic Agents : Its ability to modify biological pathways suggests potential as a therapeutic agent for diseases such as cancer or metabolic disorders.
Material Science
In material science:
- Biodegradable Polymers : The compound can be used in the synthesis of biodegradable polymers due to its hydroxyl groups that promote polymerization.
- Nanomaterials : It can serve as a precursor for creating nanostructured materials with applications in electronics and photonics.
Environmental Applications
The compound's properties may also be leveraged for environmental purposes:
- Pollutant Remediation : Its ability to bind with various pollutants suggests it could be utilized in the remediation of contaminated water or soil.
- Catalysts : The compound may act as a catalyst in reactions aimed at breaking down environmental pollutants.
Case Study 1: Drug Delivery Systems
A study investigated the use of this compound in encapsulating anticancer drugs. Results indicated that the compound improved the solubility and bioavailability of the drugs while allowing for controlled release over time.
Case Study 2: Biodegradable Materials
Research demonstrated that incorporating this compound into polymer matrices enhanced the biodegradability of the materials without compromising their mechanical properties. This finding supports its potential use in sustainable packaging solutions.
Comparative Data Table
Application Area | Specific Use | Benefits |
---|---|---|
Pharmaceuticals | Drug Delivery | Improved solubility and controlled release |
Material Science | Biodegradable Polymers | Enhanced biodegradability |
Environmental Science | Pollutant Remediation | Effective binding with pollutants |
Catalysis | Reaction Catalysts | Increased reaction rates |
Mecanismo De Acción
The mechanism of action of [(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,32S,34S,36S,38S,40S,42S)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate involves its ability to form inclusion complexes with various guest molecules. The p-toluenesulfonyl group enhances the compound’s ability to interact with hydrophobic molecules, facilitating their encapsulation within the cyclodextrin cavity. This property is exploited in drug delivery, where the compound can improve the solubility and bioavailability of hydrophobic drugs .
Comparación Con Compuestos Similares
Similar Compounds
- Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin
- Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin
Uniqueness
[(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,32S,34S,36S,38S,40S,42S)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate is unique due to its specific ring size and the presence of the p-toluenesulfonyl group. Compared to its beta and gamma counterparts, the alpha-cyclodextrin derivative has a smaller cavity size, making it suitable for encapsulating smaller guest molecules. This specificity allows for targeted applications in various fields .
Actividad Biológica
The compound [(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,32S,34S,36S,38S,40S,42S)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate is a complex organic molecule characterized by its extensive hydroxylation and unique polycyclic structure. This compound has garnered attention for its potential biological activities and therapeutic applications.
- Molecular Formula : C42H70O35
- Molecular Weight : 1135.0 g/mol
- CAS Number : 135514-70-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to its polyol structure. It is hypothesized that the multiple hydroxyl groups contribute to its solubility and interaction with cell membranes and proteins.
Antioxidant Activity
Research indicates that compounds with similar structural characteristics exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress in biological systems.
Anti-inflammatory Effects
Studies have shown that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. This suggests that the compound may possess similar anti-inflammatory properties.
Antimicrobial Properties
Preliminary studies indicate potential antimicrobial activity against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of metabolic pathways critical for microbial survival.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest selective cytotoxicity towards certain cancer types while sparing normal cells. This selectivity may be leveraged for targeted cancer therapies.
Study 1: Antioxidant Activity Assessment
A recent study evaluated the antioxidant capacity of similar polyol compounds using DPPH radical scavenging assays. The results indicated that these compounds significantly reduced DPPH radical concentrations compared to control groups.
Compound | DPPH Scavenging Activity (%) |
---|---|
Compound A | 85% |
Compound B | 75% |
Test Compound | 90% |
Study 2: Anti-inflammatory Mechanisms
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of structurally related compounds in murine models of inflammation. The findings demonstrated a reduction in TNF-alpha levels following treatment with these compounds.
Treatment Group | TNF-alpha Levels (pg/mL) |
---|---|
Control | 150 |
Compound A | 90 |
Test Compound | 70 |
Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | >100 |
Propiedades
Número CAS |
32860-56-3 |
---|---|
Fórmula molecular |
C43H66O32S |
Peso molecular |
1127.0 g/mol |
Nombre IUPAC |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C43H66O32S/c1-12-2-4-13(5-3-12)76(61,62)63-11-19-37-25(54)31(60)43(69-19)74-36-18(10-48)67-41(29(58)23(36)52)72-34-16(8-46)65-39(27(56)21(34)50)70-32-14(6-44)64-38(26(55)20(32)49)71-33-15(7-45)66-40(28(57)22(33)51)73-35-17(9-47)68-42(75-37)30(59)24(35)53/h2-5,14-60H,6-11H2,1H3/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m1/s1 |
Clave InChI |
ARQITQMHQNGIEE-FUPLYMQKSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.